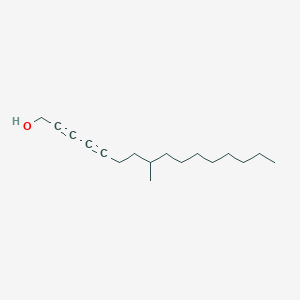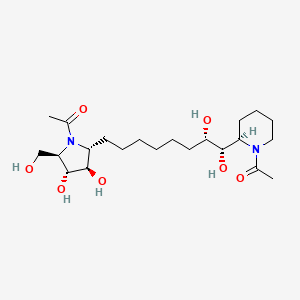
Gabosine G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gabosine G is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclohexenone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gabosine G typically involves multi-step organic reactions. One common method includes the oxidation of a suitable precursor, followed by selective hydroxylation and acetylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
Gabosine G undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Gabosine G has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which Gabosine G exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxyl groups and ketone functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
Gabosine G: shares similarities with other hydroxylated cyclohexenone derivatives, such as:
Uniqueness
The unique combination of multiple hydroxyl groups and a ketone within the cyclohexenone ring distinguishes this compound from other similar compounds. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H12O6 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC名 |
[(4S,5R,6S)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,7-9,12-14H,3H2,1H3/t7-,8+,9+/m0/s1 |
InChIキー |
LOPWYRAMULJJKP-DJLDLDEBSA-N |
異性体SMILES |
CC(=O)OCC1=CC(=O)[C@H]([C@@H]([C@H]1O)O)O |
正規SMILES |
CC(=O)OCC1=CC(=O)C(C(C1O)O)O |
同義語 |
gabosine G |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide](/img/structure/B1248077.png)

![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B1248080.png)



